2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide, commonly known as EAI045, is a fourth-generation, allosteric tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR) [, ]. It is classified as a mutant-selective inhibitor, exhibiting high potency against EGFR mutants such as L858R/T790M and L858R/T790M/C797S [, , ]. EAI045 represents a significant advancement in cancer research, specifically for non-small cell lung cancers (NSCLC) that develop resistance to existing EGFR TKIs [, , ]. Unlike previous generations of EGFR inhibitors, which primarily target the ATP-binding site, EAI045 binds to an allosteric site on EGFR [, ]. This unique mechanism of action allows it to overcome resistance mechanisms, including the T790M and C797S mutations, which are common causes of acquired resistance to other EGFR TKIs [, , ].
The synthesis of EAI045 has been achieved using a three-step, convergent approach []. This scalable process utilizes a three-component coupling strategy as the key step, enabling the production of EAI045 in good yield on a kilogram scale []. Although detailed synthetic procedures are not extensively discussed in the provided abstracts, the reported method suggests an efficient and practical approach for large-scale synthesis, which is crucial for further preclinical and clinical development.
The molecular structure of EAI045 has been elucidated and confirmed through techniques such as X-ray crystallography [, , , , ]. These studies have provided valuable insights into the interactions between EAI045 and its target, EGFR. The crystal structures of EAI045 in complex with different EGFR mutants, including EGFR-T790M/V948R [, ], EGFR T790M/C797S/V948R [, ] and EGFR with L858R/T790M [], have revealed the specific binding mode and key interactions responsible for its inhibitory activity and selectivity.
EAI045 functions as an allosteric inhibitor of EGFR by binding to a site distinct from the ATP-binding pocket [, ]. This allosteric binding site is created by the displacement of the regulatory C-helix in an inactive conformation of the kinase []. This binding mode disrupts the active conformation of EGFR, inhibiting its kinase activity and downstream signaling pathways essential for tumor cell growth and survival [, , ]. The selectivity of EAI045 for mutant EGFR over wild-type EGFR is attributed to differences in the conformation of the allosteric binding site [, ]. Specifically, EAI045 forms a direct hydrogen bond with Asp855 in the DFG motif of mutant T790M EGFR, while this interaction is water-mediated in wild-type EGFR []. This difference in binding affinity contributes to the selective inhibition of mutant EGFR.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2